molecular formula C14H8O3 B086950 1-Hydroxyanthraquinone CAS No. 129-43-1

1-Hydroxyanthraquinone

Cat. No.: B086950
CAS No.: 129-43-1
M. Wt: 224.21 g/mol
InChI Key: BTLXPCBPYBNQNR-UHFFFAOYSA-N
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Description

1-Hydroxyanthraquinone, also known as 1-hydroxy-9,10-anthraquinone, is an organic compound that belongs to the class of hydroxyanthraquinones. These compounds are derivatives of anthraquinone, where one hydrogen atom is replaced by a hydroxyl group. The molecular formula of this compound is C({14})H({8})O(_{3}). This compound is known for its vibrant color and is used in various applications, including dyes and pigments .

Mechanism of Action

Target of Action

1-Hydroxyanthraquinone, a derivative of anthraquinone, primarily targets essential cellular proteins . These targets include key proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells .

Mode of Action

The mode of action of this compound involves various mechanisms. It inhibits biofilm formation, destroys the cell wall, inhibits endotoxins, and blocks the synthesis of nucleic acids and proteins . It also interferes with energy metabolism and other substances .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits cancer progression by targeting essential cellular proteins . The compound’s interaction with these proteins can influence various pathways, leading to changes in cell proliferation, invasion, migration, metastasis, and induction of cellular apoptosis .

Pharmacokinetics

The pharmacokinetics of anthraquinones, including this compound, are complex. They are absorbed mainly in the intestines and are mostly distributed in blood flow-rich tissues and organs . Metabolic pathways of anthraquinones include hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .

Result of Action

The result of this compound’s action is multifaceted. It has been shown to have significant biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . It can inhibit cancer cell proliferation, invasion, migration, metastasis, induce cellular apoptosis, and regulate the host immune response .

Biochemical Analysis

Biochemical Properties

1-Hydroxyanthraquinone interacts with essential cellular proteins . It has been found to inhibit cancer progression by targeting key proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It inhibits cancer cell proliferation, invasion, migration, metastasis, and induces cellular apoptosis and tumor angiogenesis . It also regulates the host immune response, has antioxidant and anti-inflammatory properties, and can reverse tumor cell multidrug resistance .

Molecular Mechanism

The molecular mechanism of this compound involves excited-state intramolecular proton transfer . This process is investigated using quantum mechanics/molecular mechanics–molecular dynamics (QM/MM–MD) simulation . The time scale of the intramolecular proton transfer is determined to be about 32 fs .

Temporal Effects in Laboratory Settings

In laboratory settings, the excited state intramolecular proton transfer dynamics of this compound in solution have been investigated by femtosecond transient absorption spectroscopy and quantum chemistry calculations . The reaction dynamics show that the rate of proton transfer is inversely proportional to the polarity of the solvents .

Metabolic Pathways

The metabolic pathways of this compound involve hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification by intestinal flora and liver metabolic enzymes . Of note, anthraquinones can be transformed into each other .

Transport and Distribution

Anthraquinones, including this compound, are absorbed mainly in the intestines and are mostly distributed in blood flow-rich tissues and organs . These include blood, intestines, stomach, liver, lung, kidney, and fat .

Preparation Methods

1-Hydroxyanthraquinone can be synthesized through several methods:

Chemical Reactions Analysis

1-Hydroxyanthraquinone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, potassium carbonate, and various arylboronic acids . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

1-Hydroxyanthraquinone can be compared with other hydroxyanthraquinones, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its dihydroxy counterparts.

Properties

IUPAC Name

1-hydroxyanthracene-9,10-dione
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InChI

InChI=1S/C14H8O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7,15H
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InChI Key

BTLXPCBPYBNQNR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O
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Molecular Formula

C14H8O3
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DSSTOX Substance ID

DTXSID1020722
Record name 1-Hydroxyanthraquinone
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Molecular Weight

224.21 g/mol
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Physical Description

Orange-red to yellow solid; [HSDB] Orange powder; [MSDSonline]
Record name 1-Hydroxyanthraquinone
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Boiling Point

Sublimes
Record name 1-HYDROXYANTHRAQUINONE
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Solubility

Soluble in ethanol, ethyl ether, and benzene., Soluble in oxygenated solvents, Slightly soluble in liquid NH3, In water, 8.5 mg/L @ 25 °C
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Vapor Pressure

0.00000021 [mmHg], 2.09X10-7 mm Hg @ 25 °C
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Color/Form

Orange red needles, Red-orange needles from ethyl alcohol, Orange-red to fine yellow crystals in ethanol

CAS No.

129-43-1
Record name 1-Hydroxyanthraquinone
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Melting Point

193.8 °C
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Synthesis routes and methods I

Procedure details

The pleochroic dye 1-cyclohexylphenylamino, 4-hydroxyanthraquinone was prepared by combining equimolar quantities of 1-chloro-4-hydroxy anthraquinone and 4-cyclohexylaniline and heating in the presence of a catalytic amount of copper acetate (0.1 g/0.1 mole) and sodium acetate (10 g/0.1 mole) in nitrobenzene. The reaction was run and the dye separated and tested as in Example 70. The dye had an absorption maxima at 594 nm and an optical order parameter of 0.75.
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Synthesis routes and methods II

Procedure details

1-Hydroxyanthraquinone is a known compound which can be obtained by several conventional techniques, for example, it can be obtained from 1-anthraquinonesulfonic acid by simply heating with alkali carbonates in aqueous solution under pressure. Alkali metal salts of 1-anthraquinonesulfonic acid can also be converted to the hydroxy derivative by heating with aqueous solutions of alkali metal and alkaline earth metal hydroxides. Upon acidification of the resulting reaction medium with an acid such as sulfuric acid, the 1-hydroxyanthraquinone precipitates in quite pure form. Alternatively, 1-hydroxyanthraquinone can be obtained directly from 1-anthraquinonesulfonic acid by treatment with water or dilute sulfuric acid in an autoclave at 200° to 300° C. Employing the above processes as well as other known processes for the preparation of 1-hydroxyanthraquinone, the compound can be obtained in crystalline form as pale yellow to orange needles having a melting point of about 190° C. The compound is insoluble in water, but is soluble in alcohols and organic solvents such as ethanol, propylene glycol, acetone, N-methyl pyrrolidone and the like.
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carbonates
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Synthesis routes and methods III

Procedure details

1-Nitroanthraquinone (96.4%, 3.4%-dinitroanthraquinones), (7.6 g; 0.03 mole), dimethylformamide (50 ml), and sodium formate (4.1 g; 0.06 mole) were stirred at 130° C. for 17 hours. There was a slow evolution of gas during the reaction period. The reaction mass was cooled, mixed with water (300 ml) and acidified with 32% hydrochloric acid. The resulting suspension was stirred for one hour and filtered. The cake obtained was washed with water, then dried to give 1-hydroxyanthraquinone (6.6 g; 0.03 mole) which by gas chromatographic analysis contained 96.4% 1-hydroxyanthraquinone; 1.8% 1-nitroanthraquinone and 1.8% anthraquinone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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